molecular formula C17H9Cl2N3OS B12135767 (5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12135767
M. Wt: 374.2 g/mol
InChI Key: DANLHOFFYAIRRH-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and substituted with chlorobenzylidene and chlorophenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 2-amino-3-chlorophenylthiazole under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene and chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(2-bromobenzylidene)-2-(3-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-(2-fluorobenzylidene)-2-(3-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5Z)-5-(2-chlorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific chlorinated substituents, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C17H9Cl2N3OS

Molecular Weight

374.2 g/mol

IUPAC Name

(5Z)-2-(3-chlorophenyl)-5-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H9Cl2N3OS/c18-12-6-3-5-11(8-12)15-20-17-22(21-15)16(23)14(24-17)9-10-4-1-2-7-13(10)19/h1-9H/b14-9-

InChI Key

DANLHOFFYAIRRH-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.